![molecular formula C10H10N2O2S B2478440 Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 930395-79-2](/img/structure/B2478440.png)

Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

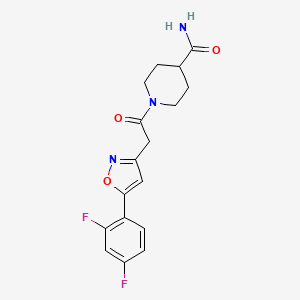

Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound used for pharmaceutical testing .

Molecular Structure Analysis

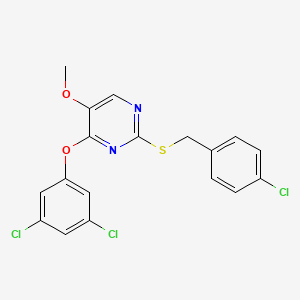

The molecular structure of this compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains three methyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 222.27 .科学的研究の応用

Synthesis and Anti-inflammatory Activities

Pyrimidine derivatives, including structures similar to trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, have been extensively studied for their wide range of pharmacological effects. These compounds display significant anti-inflammatory effects attributed to their inhibitory responses against various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives have been elaborated, providing valuable insights for the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (H. Rashid et al., 2021).

Anticancer Activities

Pyrimidine derivatives have shown a broad spectrum of anticancer activities. The synthesis and biological activities of pyrimidine analogs have been extensively reviewed, highlighting their significant potential as anticancer agents. These compounds exert their cell-killing effects through various mechanisms, indicating their ability to interact with diverse enzymes, targets, and receptors. The anticancer potential of pyrimidines in fused scaffolds has been supported by numerous research articles and patent literature, placing these scaffolds at the forefront as potential future drug candidates (R. Kaur et al., 2014).

Applications in Optoelectronic Materials

Functionalized pyrimidines, including quinazolines and pyrimidine derivatives, have been recognized for their applications related to optoelectronics. These compounds are utilized in the synthesis and application of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials, highlighting the importance of these compounds in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).

Role in Central Nervous System Disorders

Pyrimidine derivatives have also been investigated for their potential effects on the central nervous system (CNS), including anticonvulsant and antidepressant activities. The pharmacological activities of these compounds within the CNS have sparked interest among researchers, leading to the synthesis of a variety of pyrimidine derivatives. The diversity of biological activities associated with these compounds underscores their significance as a class of compounds for new drug development aimed at addressing CNS disorders (Sanjiv Kumar et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

2,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-4-7-5(2)11-6(3)12-9(7)15-8(4)10(13)14/h1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJMJWLEFKZSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2478358.png)

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B2478360.png)

![4-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2478361.png)

![Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478362.png)

![2-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2478363.png)

![4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2478370.png)